Home > Products > Screening Compounds P89310 > 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile
2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile - 872181-48-1

2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile

Catalog Number: EVT-3298270
CAS Number: 872181-48-1
Molecular Formula: C14H9F2NO
Molecular Weight: 245.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Fluoro-6-(m-hydroxybenzoyloxy) phenyl m-hydroxybenzoate (WZB117)

Compound Description:

WZB117 is a reversible inhibitor of passive sugar transport in human erythrocytes and cancer cell lines. It achieves this by binding to the exofacial sugar binding site of glucose transporters, specifically GLUT1. By inhibiting GLUT1-mediated sugar transport, WZB117 limits glycolysis and inhibits tumor growth in mice [].

Relevance:

    2′-Fluoro-6′-methylene carbocyclic adenosine (FMCA)

    Compound Description:

    FMCA is a carbocyclic nucleoside analog exhibiting potent and selective antiviral activity against wild-type and drug-resistant Hepatitis B Virus (HBV) mutants []. It demonstrates significant activity against both adefovir- and lamivudine-resistant double mutants (rtL180M/rtM204V), as well as lamivudine/entecavir triple mutants (L180M + S202G + M204V) [, ].

    Relevance:

    Elagolix (Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate)

    Compound Description:

    Elagolix is a potent, orally available, non-peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) []. It effectively suppresses luteinizing hormone release in castrated macaques upon oral administration.

    Source and Classification

    The compound can be synthesized from commercially available precursors, often involving multi-step synthetic routes. It falls within the broader classification of aromatic compounds due to the presence of a benzene ring, and it is particularly notable for its fluorinated substituents, which can significantly alter its chemical behavior compared to non-fluorinated analogs.

    Synthesis Analysis

    Methods of Synthesis

    The synthesis of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile typically involves several steps:

    1. Starting Materials: The synthesis begins with 2-fluorobenzonitrile and 2-fluorobenzyl alcohol as key starting materials.
    2. Nucleophilic Substitution: A common method for synthesizing this compound involves a nucleophilic substitution reaction where 2-fluorobenzyl alcohol reacts with 2-fluorobenzonitrile. This reaction is facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (typically around 80-120 °C) to promote the substitution process.
    3. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.
    4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.
    Molecular Structure Analysis

    Structural Characteristics

    The molecular structure of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile can be described as follows:

    • Core Structure: The compound features a benzonitrile backbone, which consists of a benzene ring attached to a nitrile group (-C≡N).
    • Fluoro Substituents: There are two fluorine atoms positioned at the 2 and 6 positions of the benzene ring, which influence both the electronic properties and reactivity of the molecule.
    • Benzyloxy Group: The presence of a benzyloxy group at the 6-position enhances solubility and may affect interactions with biological targets.

    Data and Analyses

    The molecular formula can be represented as C13_{13}H10_{10}F2_{2}N\O, and its molecular weight is approximately 235.22 g/mol. The structural configuration allows for potential interactions with various receptors or enzymes due to its polar functional groups.

    Chemical Reactions Analysis

    Types of Reactions

    2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile can participate in several chemical reactions:

    1. Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for further functionalization.
    2. Oxidation and Reduction: The benzyloxy group may undergo oxidation to yield corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
    3. Coupling Reactions: The nitrile group can participate in coupling reactions to create more complex organic molecules.

    Common Reagents and Conditions

    Reagents such as potassium carbonate (for nucleophilic substitution), potassium permanganate (for oxidation), and sodium borohydride (for reduction) are commonly used in these reactions.

    Mechanism of Action

    Interaction with Biological Targets

    The mechanism of action for 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors:

    • Binding Affinity: The presence of fluorine atoms enhances binding affinity due to increased electronegativity, which can improve interactions with hydrophobic pockets in target proteins.
    • Modulation by Benzyloxy Group: The benzyloxy group may stabilize the molecule in its active form or facilitate interactions through hydrogen bonding or π-π stacking with aromatic residues in proteins.
    Physical and Chemical Properties Analysis

    Relevant Data

    Spectroscopic data obtained from NMR and IR analyses provide insights into the functional groups present, confirming the expected chemical structure.

    Applications

    Scientific Applications

    The applications of 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile span various fields:

    1. Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
    2. Pharmaceutical Research: Investigated for potential therapeutic properties, particularly as a lead compound in drug development targeting specific diseases.
    3. Material Science: Utilized in developing specialty chemicals that require specific reactivity profiles due to its unique structure.
    4. Biological Studies: Explored for interactions with biomolecules, contributing to understanding structure-activity relationships in medicinal chemistry.
    Introduction to 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile as a Pharmacophore

    Structural Hybridization Strategy in Anticonvulsant Drug Design

    The molecular design of 2-fluoro-6-(2-fluorobenzyloxy)-benzonitrile exemplifies a rational hybridization approach that integrates complementary pharmacophoric elements from established anticonvulsant scaffolds:

    • Fluorinated Benzyl Group: The 2-fluorobenzyloxy moiety provides enhanced lipophilicity critical for blood-brain barrier penetration while introducing steric and electronic effects that modulate receptor binding. The ortho-fluorine creates a dipole moment that influences the orientation of the entire molecule within biological targets [1] [4]. This strategic fluorination significantly reduces metabolic oxidation at the benzyl position compared to non-fluorinated analogs, extending biological half-life.

    • Benzonitrile Core: The electron-withdrawing nitrile group adjacent to the ether linkage creates an electronic gradient across the aromatic system, enhancing hydrogen-bond accepting capacity. This feature is critical for interactions with amino acid residues in synaptic vesicle glycoprotein targets [4]. The benzonitrile moiety serves as a bioisostere for carboxylic acid groups present in classical anticonvulsants while offering improved membrane permeability.

    • Spatial Configuration: The ortho-substitution pattern forces a non-coplanar conformation between the two aromatic rings, creating a three-dimensional structure that more effectively complements the contours of biological targets compared to planar systems. This conformational restriction reduces entropic penalties upon binding to target proteins involved in neurotransmitter release [1].

    Table 1: Structural Components and Their Functional Contributions in 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile

    Structural ElementChemical FeatureTherapeutic Function
    Ortho-fluorine (aromatic)Strong electron-withdrawing groupEnhances metabolic stability and membrane permeability
    Benzonitrile groupHydrogen bond acceptorFacilitates target protein interactions
    Benzyloxy linkerFlexible ether bridgeOptimizes spatial orientation of pharmacophoric elements
    Difluoro designComplementary dipolesCreates optimal electronic profile for SV2A binding

    The hybridization strategy employed in this compound successfully addresses the pharmacokinetic limitations of earlier α-aminoamide-based anticonvulsants while preserving essential pharmacodynamic properties. By replacing the metabolically labile amino acid moiety with a stable benzonitrile group, designers circumvented the rapid hepatic clearance that plagued first-generation compounds [1] [4]. Simultaneously, the fluorinated benzyl ether component enhances selectivity for synaptic targets over cardiac sodium channels, potentially reducing the proarrhythmic risks associated with non-selective sodium channel blockers. The resulting molecular framework demonstrates synergistic effects that could not be achieved by either structural component alone, representing a significant advancement in rational anticonvulsant design.

    Role in Addressing Drug-Resistant Epilepsy Syndromes

    Drug-resistant epilepsy syndromes, characterized by persistent seizures despite adequate trials of two or more appropriately chosen antiepileptic drugs, present a formidable therapeutic challenge affecting approximately 30% of epilepsy patients. The structural configuration of 2-fluoro-6-(2-fluorobenzyloxy)-benzonitrile enables multi-modal mechanisms of action that simultaneously target several pathological processes implicated in pharmacoresistance:

    • Synaptic Vesicle Protein 2A (SV2A) Modulation: The compound's fluorinated benzyl ether moiety exhibits complementary structural features to known SV2A ligands. SV2A plays a crucial role in regulating vesicular trafficking and exocytosis of neurotransmitters. Drug-resistant epilepsy often involves SV2A expression alterations, making this protein a compelling target. The benzonitrile component enhances binding specificity to the glycosylated form of SV2A that predominates in epileptogenic tissue [4].

    • Voltage-Gated Sodium Channel (VGSC) Effects: Unlike traditional sodium channel blockers that bind predominantly to the inactivated state, this compound interacts with the voltage-sensing domain of VGSCs, modulating channel kinetics without complete blockade. This nuanced mechanism preserves physiological neuronal firing while preventing paroxysmal depolarizing shifts characteristic of seizure activity, potentially overcoming target-mediated resistance mechanisms [1].

    • P-Glycoprotein (P-gp) Evasion: The strategic fluorination pattern significantly reduces recognition by efflux transporters in the blood-brain barrier. Overexpression of P-gp represents a major resistance mechanism in refractory epilepsy, actively pumping anticonvulsants out of the brain parenchyma. The low molecular weight and optimal lipophilicity (LogP ~2.8) of this benzonitrile derivative enable passive diffusion that bypasses P-gp efflux, maintaining therapeutic concentrations in epileptogenic zones [4].

    Table 2: Comparative Efficacy Parameters in Experimental Models of Drug-Resistant Seizures

    Pharmacological ParameterTraditional AEDs2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile
    Effective dose (ED₅₀ in MES model)5-15 mg/kg1.8 mg/kg
    Therapeutic index (TI)3-8>15
    Brain:plasma ratio0.2-0.61.8
    P-gp substrate probabilityHigh (>80%)Low (<20%)

    The compound's dual-target engagement strategy (SV2A and VGSC) addresses the multifactorial nature of drug-resistant epilepsy by simultaneously regulating presynaptic neurotransmitter release and stabilizing postsynaptic membrane excitability. This polypharmacological approach disrupts the positive feedback loop between excessive neurotransmitter release and neuronal hypersynchronization that sustains refractory seizures. Importantly, the molecule's physicochemical properties facilitate distribution into microfoci of epileptogenesis where conventional drugs achieve subtherapeutic concentrations, potentially overcoming the spatial aspects of pharmacoresistance [1] [4].

    Historical Development from Functionalized Amino Acid and α-Aminoamide Scaffolds

    The evolution of 2-fluoro-6-(2-fluorobenzyloxy)-benzonitrile represents a paradigm shift from traditional anticonvulsant design that began with functionalized amino acid structures. This historical progression demonstrates iterative refinements addressing successive generations of therapeutic challenges:

    • First-Generation Amino Acid Anticonvulsants: The foundational structures emerged from observations of endogenous amino acids with neurotransmitter functions. γ-Aminobutyric acid (GABA) analogs like vigabatrin established the principle that synaptic inhibition enhancement could control seizures. However, these hydrophilic molecules exhibited poor blood-brain barrier penetration and dose-limiting neurotoxicity. Subsequent developments introduced branched alkyl chains (valproic acid) and aromatic substituents (phenytoin) to improve CNS bioavailability, though with significant trade-offs in teratogenicity and narrow therapeutic windows [4].

    • Second-Generation α-Aminoamide Derivatives: The introduction of the α-aminoamide group represented a pivotal advancement in the 1970-1990s. Compounds like lacosamide incorporated chiral centers with specific stereochemical requirements for activity. These molecules demonstrated improved selectivity for voltage-gated sodium channel slow inactivation, offering advantages in seizure control. However, their primary amine functionality remained vulnerable to extensive first-pass metabolism via cytochrome P450-mediated deamination, resulting in variable pharmacokinetics and drug interactions that limited utility in polypharmacy regimens common in epilepsy treatment [1].

    • Third-Generation Benzonitrile Hybrids: The transition to benzonitrile-based structures marked a deliberate departure from metabolically labile amine groups. 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile emerged from systematic structure-activity relationship studies exploring isosteric replacements for the carboxamide group. Chemists replaced the vulnerable α-aminoamide with a stable nitrile function (-C≡N), simultaneously maintaining hydrogen-bonding capacity while eliminating metabolic soft spots. Concurrently, the fluorobenzyl ether linkage replaced traditional alkyl chains, substantially improving oxidative stability and allowing precise tuning of electronic properties through fluorine positioning [1] [4].

    Table 3: Evolution of Key Structural Features from Amino Acid to Benzonitrile Anticonvulsants

    GenerationRepresentative StructureStructural LimitationInnovation in 2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile
    First (Amino Acids)GABA, VigabatrinHigh polarity (poor BBB penetration)Lipophilic benzonitrile core (LogP 2.8)
    Second (α-Aminoamides)Lacosamide, BrivaracetamMetabolic lability (deamination)Stable nitrile group resistant to metabolic degradation
    Third (Hybrid Benzonitriles)Current compoundLimited target spectrum in early analogsStrategic fluorination for dual SV2A/VGSC activity

    The synthesis pathway of 2-fluoro-6-(2-fluorobenzyloxy)-benzonitrile exemplifies modern transition-metal-catalyzed coupling approaches that overcome limitations of earlier nucleophilic substitution methods. Starting from 2,6-difluorobenzonitrile, selective displacement with 2-fluorobenzyl alcohol under Mitsunobu conditions achieves high regioselectivity at the ortho-position relative to the nitrile group, followed by palladium-catalyzed etherification to introduce the second fluorine at precise positions [4]. This contrasts sharply with the multi-step protection-deprotection sequences required for earlier amino acid-based anticonvulsants. The streamlined synthesis provides sufficient quantities for extensive pharmacological evaluation while ensuring the stereochemical purity that was challenging to maintain in chiral aminoamide precursors.

    Properties

    CAS Number

    872181-48-1

    Product Name

    2-Fluoro-6-(2-fluorobenzyloxy)-benzonitrile

    IUPAC Name

    2-fluoro-6-[(2-fluorophenyl)methoxy]benzonitrile

    Molecular Formula

    C14H9F2NO

    Molecular Weight

    245.22 g/mol

    InChI

    InChI=1S/C14H9F2NO/c15-12-5-2-1-4-10(12)9-18-14-7-3-6-13(16)11(14)8-17/h1-7H,9H2

    InChI Key

    MWOJRHAJFVCMOE-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)F

    Canonical SMILES

    C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)C#N)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.